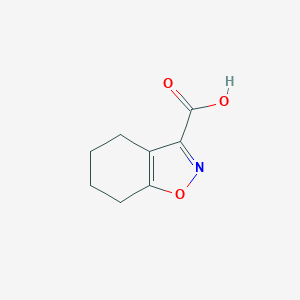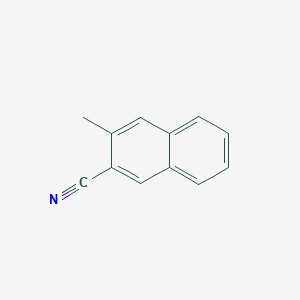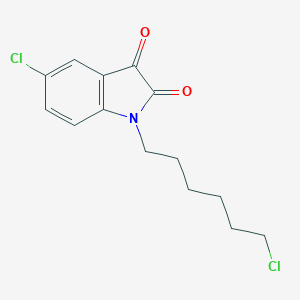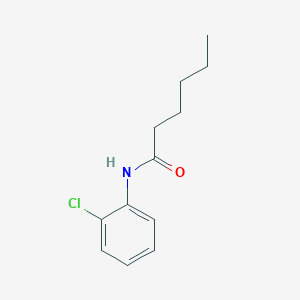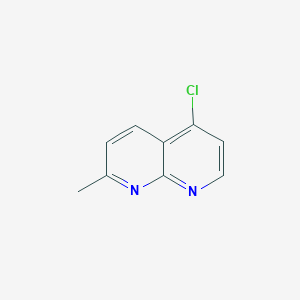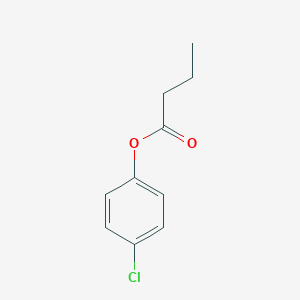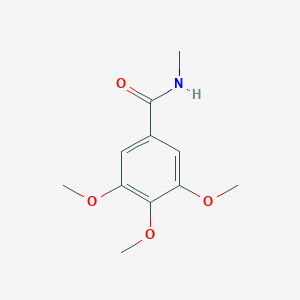
3,4,5-trimethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-methylbenzamide, also known as TMA-6, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to exhibit hallucinogenic properties. TMA-6 is a relatively new compound, and its synthesis, mechanism of action, and effects on the body are not well understood. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide is not well understood. It is believed to act as a partial agonist at serotonin 2A receptors, which are known to be involved in the hallucinogenic effects of psychedelics. 3,4,5-trimethoxy-N-methylbenzamide may also affect other neurotransmitter systems such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
3,4,5-trimethoxy-N-methylbenzamide has been found to produce hallucinogenic effects in humans and animals. These effects include altered perception, mood, and thought processes. 3,4,5-trimethoxy-N-methylbenzamide has also been found to increase heart rate and blood pressure in humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low toxicity compared to other hallucinogenic compounds. However, 3,4,5-trimethoxy-N-methylbenzamide is a relatively new compound, and its effects on the body are not well understood. Additionally, 3,4,5-trimethoxy-N-methylbenzamide may not be suitable for all types of experiments due to its specific mechanism of action.
Orientations Futures
There are several areas of future research that could be explored with 3,4,5-trimethoxy-N-methylbenzamide. One area of interest is the potential therapeutic uses of 3,4,5-trimethoxy-N-methylbenzamide for mental health disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide and its effects on neurotransmitter systems. Finally, studies could be conducted to investigate the long-term effects of 3,4,5-trimethoxy-N-methylbenzamide on the body and brain.
In conclusion, 3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that exhibits hallucinogenic properties and has been used in scientific research to study its effects on the central nervous system. Its synthesis, mechanism of action, and effects on the body are not well understood, but it has potential for future therapeutic uses and further research could be conducted to better understand its effects.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-methylbenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to exhibit hallucinogenic properties similar to other phenethylamines such as mescaline and 2C-B. 3,4,5-trimethoxy-N-methylbenzamide has been used in animal studies to investigate its effects on behavior, neurotransmitter release, and receptor binding.
Propriétés
Numéro CAS |
55100-33-9 |
|---|---|
Nom du produit |
3,4,5-trimethoxy-N-methylbenzamide |
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
KGCVQLXXCMENQK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

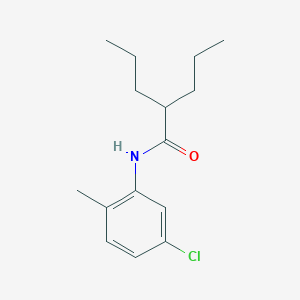
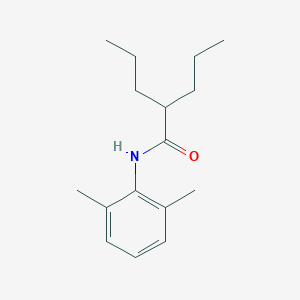
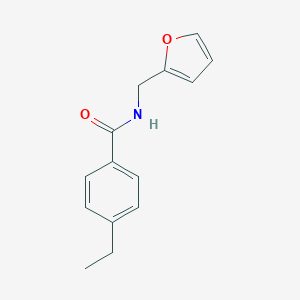

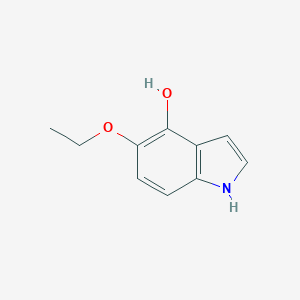
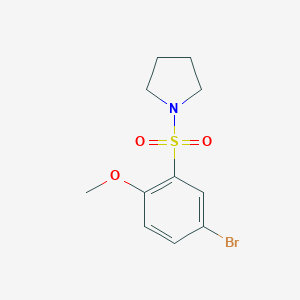
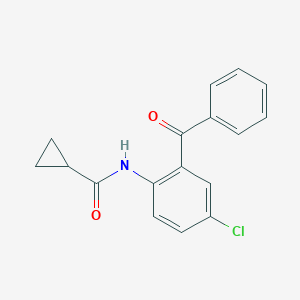
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
